molecular formula C6H5F7O2 B146936 Ethyl heptafluorobutyrate CAS No. 356-27-4

Ethyl heptafluorobutyrate

Cat. No.: B146936
CAS No.: 356-27-4
M. Wt: 242.09 g/mol
InChI Key: JVHJRIQPDBCRRE-UHFFFAOYSA-N
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Description

Ethyl heptafluorobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C6H5F7O2 and its molecular weight is 242.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3639. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Derivatization in Analytical Techniques :

    • Ethyl heptafluorobutyrate is used as a derivatizing agent in analytical methods. For example, in the determination of ethyl glucuronide in hair samples, heptafluorobutyric anhydride (HFBA) is employed for derivatization (Agius et al., 2010). This enhances the detection of ethyl glucuronide, a marker for chronic alcohol consumption.
    • Similarly, HFBA is utilized in the analysis of catecholamines, offering improved sensitivity and GLC properties (Sakauchi, Kumaoka, & Hanawa, 1972).
  • Biological Fluid Analysis :

    • It has been applied in the chromatographic determination of amines in biological fluids, particularly for monitoring isocyanates and amines. The use of HFBA as a derivatization reagent is highlighted for its effectiveness (Skarping et al., 1989).
  • Material Science and Engineering :

    • In the field of energy storage and conversion, this compound derivatives, such as ethyl 4,4,4-trifluorobutyrate, have been investigated for their role in improving the performance of lithium-ion batteries (Kim et al., 2018). This derivative helps in stabilizing the interface structure of Ni-rich cathodes and graphite anodes.
  • Environmental and Chemical Engineering :

    • This compound is relevant in studies focusing on liquid-liquid phase interactions and separations. For instance, its derivatives have been examined in the context of hydrocarbon separations, particularly in the extraction and purification processes (Arce et al., 2008).
  • Forensic Science :

    • In forensic science, derivatives of this compound are used for the analysis of substances like fatty acid ethyl esters in hair, which are markers for alcohol consumption (Auwärter et al., 2001). This aids in the investigation of alcohol abuse cases.
  • Pharmaceutical and Clinical Research :

    • It also finds application in the pharmaceutical field, particularly in the analysis of oral fluids for amphetamines and cathinones. HFBA, in this context, serves as a derivatizing agent, facilitating the detection of these compounds (Mohamed & Bakdash, 2017).

Safety and Hazards

Ethyl heptafluorobutyrate is classified as a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures should be taken while handling this compound, including the use of protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

Ethyl heptafluorobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with eosinophil peroxidase, a type of enzyme involved in the body’s immune response . The interaction between this compound and eosinophil peroxidase involves the binding of the compound to the reactive functional group of the enzyme, which can influence the enzyme’s activity and stability. Additionally, this compound can act as a diagnostic agent for the detection and identification of pyrimidine compounds in urine samples .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to induce allergic reactions in rats through inhalation or skin contact . This compound can also enhance the phase transition temperature of polymer films and cause fluorescence under ultraviolet light

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the reactive functional group of eosinophil peroxidase, which can alter the enzyme’s activity . This binding interaction may lead to enzyme inhibition or activation, depending on the specific context and conditions. Additionally, this compound’s ability to induce fluorescence under ultraviolet light suggests that it may interact with other biomolecules in a similar manner, potentially affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions, but it can degrade when exposed to moisture or other environmental factors . Long-term exposure to this compound has been shown to cause skin and eye irritation, as well as respiratory irritation . These effects highlight the importance of proper handling and storage of the compound to maintain its stability and minimize adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can induce allergic reactions and other toxic effects . Studies have shown that high doses of this compound can cause skin and eye irritation, respiratory irritation, and other adverse effects . These findings underscore the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with eosinophil peroxidase The compound can act as a metal chelate, binding to the reactive functional group of the enzyme and influencing its activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is slightly soluble in water and can be transported via diffusion or active transport mechanisms . The compound’s interactions with transporters or binding proteins can influence its localization and accumulation within specific cellular compartments. Proper storage and handling are crucial to maintaining the compound’s stability and ensuring its effective distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular functions

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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InChI

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHJRIQPDBCRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059882
Record name Ethyl perfluorobutanoate
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Molecular Weight

242.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl heptafluorobutyrate
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CAS No.

356-27-4
Record name Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Record name Ethyl heptafluorobutyrate
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Record name Ethyl perfluorobutanoate
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Record name Ethyl heptafluorobutyrate
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Record name Ethyl heptafluorobutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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